molecular formula C14H9ClF3N3OS B1428469 1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea CAS No. 1353878-23-5

1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea

Cat. No. B1428469
CAS RN: 1353878-23-5
M. Wt: 359.8 g/mol
InChI Key: PUCLMEDXRLOLNS-UHFFFAOYSA-N
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Description

“1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea” is a chemical compound with the molecular formula C14H9ClF3N3OS . It is a derivative of thiourea, which is a common reagent in organic synthesis. Thioureas are known for their versatile properties and are used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea” consists of a thiourea core, with a 4-chlorophenyl group attached to one nitrogen atom and a 5-(trifluoromethyl)pyridin-2-yl group attached to the other .

Scientific Research Applications

  • Synthesis and Characterization in Metal Complexes : The compound has been used in the synthesis of new metal complexes with elements like Cobalt(II), Nickel(II), and Copper(II). These complexes were characterized using spectroscopic methods and showed square planar geometries (Ali, 2015).

  • Structural Studies and Disorder Analysis : Isomorphous structures including variants of the compound have been studied, showing extensive disorder. Such studies are essential for understanding molecular interactions and properties (Rajni Swamy et al., 2013).

  • Urease Inhibitory Activity : Derivatives of this compound have been synthesized and shown to exhibit potent urease inhibitory activity. This is significant for potential applications in medical and agricultural fields (Ali et al., 2018).

  • Crystal Structure and Herbicidal Activity : Its crystal structure has been determined, and preliminary biological tests indicate significant herbicidal activity. Understanding the crystal structure is crucial for designing targeted applications (Yan et al., 2008).

  • Vibrational Spectra and Molecular Structure Analysis : The compound's vibrational spectra and molecular structure have been analyzed, revealing important insights into its chemical behavior and properties (Saeed et al., 2017).

  • Enzyme Inhibition and Mercury Sensing : Derivatives of the compound have been found to be efficient enzyme inhibitors and sensors for mercury, demonstrating its potential in biochemical applications (Rahman et al., 2021).

  • Antimicrobial Studies : The compound and its derivatives have shown significant antimicrobial properties, underscoring its potential use in medical and pharmaceutical research (Tayade et al., 2012).

properties

IUPAC Name

4-chloro-N-[[5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3OS/c15-10-4-1-8(2-5-10)12(22)21-13(23)20-11-6-3-9(7-19-11)14(16,17)18/h1-7H,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCLMEDXRLOLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140313
Record name Benzamide, 4-chloro-N-[thioxo[[5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea

CAS RN

1353878-23-5
Record name Benzamide, 4-chloro-N-[thioxo[[5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-chloro-N-[thioxo[[5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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